BenchChemオンラインストアへようこそ!

Lisdexamphetamine Dihydrochloride

ADHD Atomoxetine Clinical Response Time

Lisdexamphetamine dihydrochloride (LDX), commonly formulated as the dimesylate salt, is a therapeutically inactive prodrug of d-amphetamine covalently conjugated to the amino acid L-lysine. It is indicated for the treatment of attention-deficit/hyperactivity disorder (ADHD) in children, adolescents, and adults, and for moderate to severe binge eating disorder (BED) in adults.

Molecular Formula C15H27Cl2N3O
Molecular Weight 336.3 g/mol
Cat. No. B12612955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLisdexamphetamine Dihydrochloride
Molecular FormulaC15H27Cl2N3O
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.Cl.Cl
InChIInChI=1S/C15H25N3O.2ClH/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16;;/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19);2*1H/t12-,14-;;/m0../s1
InChIKeyMBFYQIVPCPSYQM-FORAGAHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lisdexamphetamine Dihydrochloride: A Prodrug Stimulant for ADHD and BED with Quantifiable Pharmacokinetic Differentiation


Lisdexamphetamine dihydrochloride (LDX), commonly formulated as the dimesylate salt, is a therapeutically inactive prodrug of d-amphetamine covalently conjugated to the amino acid L-lysine [1]. It is indicated for the treatment of attention-deficit/hyperactivity disorder (ADHD) in children, adolescents, and adults, and for moderate to severe binge eating disorder (BED) in adults [2]. Following oral administration, LDX is well absorbed (~96% bioavailability) and undergoes rate-limited enzymatic hydrolysis in the blood, primarily by red blood cells, to gradually release the active moiety, d-amphetamine [3]. Unlike other long-acting stimulants that rely on mechanical delivery systems in the gastrointestinal tract, LDX is the first and only stimulant prodrug, a feature that directly dictates its unique pharmacokinetic profile, including an extended duration of action and a reduced potential for abuse [4].

Why Lisdexamphetamine Dihydrochloride Cannot Be Interchanged with Other ADHD or BED Therapies


Substituting lisdexamphetamine dihydrochloride (LDX) with another stimulant or non-stimulant is not straightforward and is not supported by quantitative evidence. LDX's unique prodrug design results in a rate-limited, enzymatic biotransformation in the blood, which cannot be replicated by formulations that depend on mechanical gastrointestinal release mechanisms [1]. This core difference leads to clinically meaningful, quantifiable outcomes that are not shared by its analogs: a significantly faster and more robust treatment response versus non-stimulants like atomoxetine in patients with an inadequate response to methylphenidate, a demonstrably lower abuse liability at equivalent doses compared to immediate-release d-amphetamine, and a longer duration of therapeutic action than any other long-acting stimulant formulation [2][3][4]. These are not marginal differences but are driven by the fundamental pharmacokinetic properties of the prodrug and translate into distinct clinical advantages.

Quantitative Evidence for the Differentiation of Lisdexamphetamine Dihydrochloride


Superior Speed and Magnitude of Response vs. Atomoxetine in ADHD Patients Unresponsive to Methylphenidate

In a 9-week head-to-head, randomized, double-blind, phase IIIb study (SPD489-317) of children and adolescents aged 6-17 with ADHD who had an inadequate response to methylphenidate, LDX demonstrated superior efficacy to atomoxetine (ATX) [1]. The median time to first clinical response was significantly shorter for LDX (12.0 days) compared to ATX (21.0 days) [1]. The least-squares mean change in ADHD-RS-IV total score difference between LDX and ATX was -6.5 points (effect size 0.56) in favor of LDX [2].

ADHD Atomoxetine Clinical Response Time

Attenuated Abuse Liability at Equivalent Doses vs. Immediate-Release d-Amphetamine

In a study evaluating abuse potential, a 100 mg oral dose of LDX (equivalent to 40 mg d-amphetamine base) produced a significantly lower maximum drug-liking effect compared to an equivalent dose of immediate-release d-amphetamine 40 mg [1]. On the Drug Rating Questionnaire-Subject Liking Scale, the difference between LDX 100 mg and placebo was not statistically significant, whereas d-amphetamine showed a significant 4.5-unit difference versus placebo (P < 0.001) [1]. A meaningful increase in liking was only observed at a 50% higher dose of LDX (150 mg) [1].

Abuse Liability Pharmacodynamics Drug Liking

Prolonged Therapeutic Duration Beyond 13 Hours, Surpassing Other Long-Acting Formulations

The rate-limited enzymatic hydrolysis of LDX in the blood produces a pharmacokinetic profile distinct from mechanically controlled-release formulations. The resulting therapeutic action extends to at least 13 hours post-dose in children and 14 hours in adults, a duration reported to be longer than that of any other long-acting stimulant formulation [1][2]. This is due to the prodrug design, which avoids the peaks and troughs associated with gastrointestinal release mechanisms.

Pharmacokinetics Duration of Action Once-Daily Dosing

Superior Remission Rates in Binge-Eating Disorder When Combined with Cognitive Behavioral Therapy vs. CBT Alone

In a randomized, parallel-arm clinical trial for adults with BED and comorbid obesity, the combination of dose-optimized LDX (50-70 mg/day) with cognitive-behavioral therapy (CBT) led to significantly higher remission rates than CBT alone [1]. The remission rate from binge eating was 70.2% for LDX+CBT compared to 44.7% for CBT alone, establishing the additive benefit of the pharmacological agent in a validated psychotherapy context [2].

Binge-Eating Disorder CBT Combination Therapy Remission

Significantly Higher 'Very Much Improved' Rating vs. Mixed Amphetamine Salts Extended-Release in a Controlled Classroom Setting

A post hoc analysis of a randomized, double-blind, placebo-controlled crossover analog classroom study in children (n=50) directly compared the effects of lisdexamfetamine (LDX) and mixed amphetamine salts extended-release (MAS XR) [1]. On the Clinical Global Impressions-Improvement (CGI-I) scale, 32% of LDX participants were rated 'very much improved' compared to 16% for MAS XR, a statistically significant difference [1].

ADHD MAS XR Clinical Global Impression Comparative Efficacy

Comparable Cardiovascular Safety Profile to Other ADHD Medications in a Large Population-Based Cohort

A population-based cohort study using Danish and Swedish national registers (N=5516 LDX users and 27,494 previous-users) found a similar risk of major adverse cardiovascular and cerebrovascular events (MACE) for LDX compared to previous treatment with other ADHD medications [1]. The adjusted MACE incidence rate ratio (IRR) for LDX versus previous use was 1.01 in Denmark (95% CI 0.48-2.13) and 1.13 in Sweden (95% CI 0.75-1.71), suggesting little to no increased risk [1].

Cardiovascular Safety Real-World Evidence MACE

Validated Application Scenarios for Lisdexamphetamine Dihydrochloride


ADHD Treatment in Patients with a History of Inadequate Response to Methylphenidate

For pediatric and adolescent patients with ADHD who have not experienced sufficient benefit from methylphenidate, LDX is a supported choice. Head-to-head evidence demonstrates that in this specific population, LDX provides a faster time to clinical response (median of 12.0 days vs. 21.0 days) and a significantly higher rate of treatment response (81.7% vs. 63.6% responders at Week 9) compared to the non-stimulant atomoxetine [1]. This makes LDX a preferred stimulant option for this difficult-to-treat subgroup.

Clinical Settings with Elevated Concern for Stimulant Diversion or Abuse

In environments where the risk of prescription stimulant abuse is a key selection criterion, LDX offers a measurable advantage. At a standard therapeutic dose of 100 mg (equivalent to 40 mg of d-amphetamine base), its prodrug formulation results in significantly lower drug-liking scores that are not statistically different from placebo, unlike immediate-release d-amphetamine which shows a significant 4.5-unit difference [2]. The threshold for a meaningful euphorigenic effect is only reached at a 50% higher dose (150 mg), providing a wider margin of safety [2].

Binge-Eating Disorder as an Augmentation to Cognitive-Behavioral Therapy

For adult patients with BED and comorbid obesity, the combination of LDX with CBT yields a quantitatively superior outcome. A randomized clinical trial established that combining dose-optimized LDX (50–70 mg/day) with CBT achieves a 70.2% binge-eating remission rate, compared to 44.7% for CBT alone, a 25.5 percentage-point absolute increase [3]. This positions LDX as a critical pharmacological tool in a comprehensive treatment plan where CBT alone is insufficient.

Need for Extended Symptom Control with Once-Daily Dosing

For patients requiring consistent symptom management from morning into the evening without a midday dose, LDX is uniquely suited due to its prodrug pharmacokinetics. The rate-limited hydrolysis in the blood provides a smooth delivery of active d-amphetamine, resulting in a therapeutic duration of at least 13 hours in children and 14 hours in adults, exceeding the 12-hour coverage typical of other long-acting stimulant formulations [4]. This supports better coverage for homework, after-school activities, and family life.

Quote Request

Request a Quote for Lisdexamphetamine Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.